molecular formula C26H34O4 B160104 Trenbolone cyclohexylmethylcarbonate CAS No. 23454-33-3

Trenbolone cyclohexylmethylcarbonate

Cat. No. B160104
CAS RN: 23454-33-3
M. Wt: 410.5 g/mol
InChI Key: GQJSFWYQKNQCIK-APFRJGHOSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Trenbolone hexahydrobenzylcarbonate, also known as trenbolone cyclohexylmethylcarbonate, is a synthetic, injected anabolic–androgenic steroid (AAS) of the nandrolone group . It was marketed in France for medical use in humans under the brand names Parabolan and Hexabolan but has since been discontinued . The drug acts as a long-lasting prodrug of trenbolone when administered via intramuscular injection .


Molecular Structure Analysis

The molecular formula of trenbolone cyclohexylmethylcarbonate is C26H34O4 . It has an average mass of 410.546 Da and a monoisotopic mass of 410.245697 Da . The molecule contains a total of 68 bond(s), including 34 non-H bond(s), 5 multiple bond(s), 5 rotatable bond(s), 5 double bond(s), 1 five-membered ring(s), 4 six-membered ring(s), 1 nine-membered ring(s), 2 ten-membered ring(s), 1 ketone(s) (aliphatic), and 1 carbonate (-thio) derivative(s) .

Scientific Research Applications

Clinical Medicine

Historically, Trenbolone cyclohexylmethylcarbonate was used in clinical medicine under the brand names Parabolan and Hexabolan. It was administered via intramuscular injection to treat conditions that resulted from a deficiency of endogenous testosterone . It was introduced for medical use in humans in France in 1980 but was discontinued by its manufacturer in 1997 .

Veterinary Medicine

In veterinary medicine, Trenbolone esters, including Trenbolone cyclohexylmethylcarbonate, have been used to promote muscle growth in cattle. This application aimed to increase the profitability of livestock by enhancing muscle mass before transportation to slaughterhouses .

Sports Science

In sports science, Trenbolone cyclohexylmethylcarbonate has been studied for its effects on muscle growth and performance enhancement. It is known to be significantly potent, with effects three times more powerful than testosterone, making it a subject of interest for understanding muscle physiology and potential misuse in sports .

Endocrinology

Endocrinological research has investigated the impact of Trenbolone cyclohexylmethylcarbonate on hormone modulation. Studies have explored its tissue selectivity and potential clinical applications due to its potent anabolic properties with reduced androgenic and estrogenic activity .

Metabolic Studies

Trenbolone has been studied for its effects on metabolism, particularly in models of testosterone deficiency and metabolic syndrome. Research suggests that it may improve body composition, lipid profile, and insulin sensitivity, which are critical factors in metabolic health .

Toxicology and Safety

The toxicity and safety profile of Trenbolone cyclohexylmethylcarbonate have been areas of research interest, especially considering its potent anabolic effects and previous clinical usage. Studies have focused on understanding its long-term effects and potential adverse outcomes .

Cardiovascular Research

Research has also been conducted on the cardiovascular effects of Trenbolone, examining how it influences cardiometabolic risk factors and myocardial tolerance to ischemia-reperfusion injury. This is particularly relevant in the context of anabolic steroid use and heart health .

Pharmacokinetics

The pharmacokinetic properties of Trenbolone cyclohexylmethylcarbonate, such as its absorption, distribution, metabolism, and excretion, have been studied to understand how it behaves in the body. This research is crucial for developing safe dosing protocols and understanding drug interactions .

properties

IUPAC Name

cyclohexylmethyl [(8S,13S,14S,17S)-13-methyl-3-oxo-2,6,7,8,14,15,16,17-octahydro-1H-cyclopenta[a]phenanthren-17-yl] carbonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H34O4/c1-26-14-13-21-20-10-8-19(27)15-18(20)7-9-22(21)23(26)11-12-24(26)30-25(28)29-16-17-5-3-2-4-6-17/h13-15,17,22-24H,2-12,16H2,1H3/t22-,23+,24+,26+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQJSFWYQKNQCIK-APFRJGHOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12C=CC3=C4CCC(=O)C=C4CCC3C1CCC2OC(=O)OCC5CCCCC5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]12C=CC3=C4CCC(=O)C=C4CC[C@H]3[C@@H]1CC[C@@H]2OC(=O)OCC5CCCCC5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H34O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20946113
Record name Trenbolone hexahydrobenzyl carbonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20946113
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

410.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Trenbolone cyclohexylmethylcarbonate

CAS RN

23454-33-3
Record name (17β)-17-[[(Cyclohexylmethoxy)carbonyl]oxy]estra-4,9,11-trien-3-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=23454-33-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Trenbolone cyclohexylmethylcarbonate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023454333
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Trenbolone hexahydrobenzyl carbonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20946113
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Cyclohexylmethyl 17-β-hydroxyestra-4,9,11-trien-3-one carbonate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.041.503
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name TRENBOLONE CYCLOHEXYLMETHYLCARBONATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BNJ7Y3JFF2
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Trenbolone cyclohexylmethylcarbonate
Reactant of Route 2
Reactant of Route 2
Trenbolone cyclohexylmethylcarbonate
Reactant of Route 3
Reactant of Route 3
Trenbolone cyclohexylmethylcarbonate
Reactant of Route 4
Reactant of Route 4
Trenbolone cyclohexylmethylcarbonate
Reactant of Route 5
Trenbolone cyclohexylmethylcarbonate
Reactant of Route 6
Trenbolone cyclohexylmethylcarbonate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.